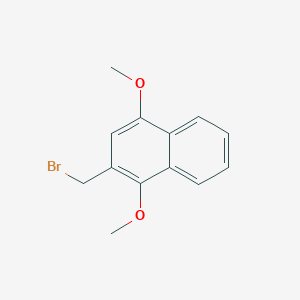

2-(Bromomethyl)-1,4-dimethoxynaphthalene

Vue d'ensemble

Description

Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. For example, the bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For instance, they can act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Applications De Recherche Scientifique

Synthesis and Chemical Transformations : 2-(Bromomethyl)-1,4-dimethoxynaphthalene and related compounds are frequently used as intermediates in organic synthesis. For instance, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive pyranonaphthoquinones, was achieved using 1-methoxynaphthalene as a starting material (Limaye, Gaur, Paradkar, & Natu, 2012). Furthermore, the compound has been used in the synthesis of various naphthoquinones and related compounds, demonstrating its versatility as a building block in organic chemistry (Tuyen, Kesteleyn, & Kimpe, 2002).

Mechanistic Studies in Organic Reactions : Studies involving 1,4-dimethoxynaphthalenes, including bromomethylated variants, have contributed to the understanding of reaction mechanisms in organic chemistry. For example, investigations into the reactions of 1,4-dimethoxynaphthalenes with iodosobenzene diacetate and trimethylsilyl chloride or bromide provided insights into the mechanistic pathways of haloacetoxylation, halogenation, and acetoxylation reactions (P. & Brandt, 1997).

Role in the Study of Molecular Structures and Reactions : The compound and its derivatives are used to study molecular structures and chemical reactions. For instance, its derivatives were used in the study of charge-transfer matrixes for the desorption of intact labile molecules by matrix-assisted laser desorption/ionization (Aiello et al., 2004).

Application in Synthesis of Novel Compounds : It is also used in the synthesis of novel organic compounds, such as benzo[f]isoindole-4,9-diones, which are synthesized starting from reactions of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines (Claessens, Jacobs, Van Aeken, Tehrani, & de Kimpe, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCKHNBFZNFJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1,4-dimethoxynaphthalene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.